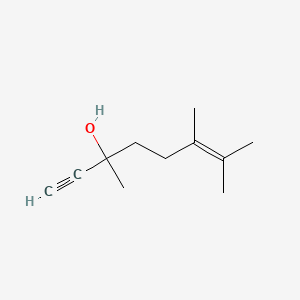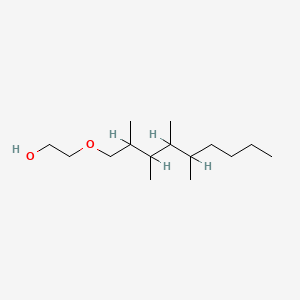
辛二醛
概述
描述
Octanedial, also known as suberaldehyde, is an organic compound with the molecular formula C8H14O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. Octanedial is a colorless liquid that is used in various chemical reactions and industrial applications due to its reactivity and versatility.
科学研究应用
Octanedial has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including polymers and pharmaceuticals.
Biology: Studied for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
- Role : It exerts an antimicrobial effect due to its amphiphilic structure, which allows interactions with both the cream base and microbial cells .
- Resulting Changes : The consistency and stability of the cream may be slightly impaired due to these interactions .
- Affected Pathways : While specific biochemical pathways are not explicitly mentioned, the antimicrobial activity of 1,2-octanediol is directly linked to the length of its alkyl chain. Longer alkyl chains enhance antimicrobial efficacy .
Target of Action
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions
Oxidation of Octane: One common method for preparing octanedial involves the oxidation of octane. This process typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert octane into octanedial.
Hydroformylation of 1-Octene: Another method involves the hydroformylation of 1-octene, where 1-octene reacts with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form octanedial.
Industrial Production Methods
Industrial production of octanedial often employs the hydroformylation method due to its efficiency and scalability. The process involves:
Catalyst Preparation: A rhodium-based catalyst is prepared and activated.
Reaction Setup: 1-Octene, carbon monoxide, and hydrogen are introduced into a reactor containing the catalyst.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (10-30 atm) to ensure optimal conversion rates.
Product Isolation: The resulting octanedial is separated from the reaction mixture through distillation or other purification techniques.
化学反应分析
Types of Reactions
Oxidation: Octanedial can undergo further oxidation to form octanoic acid. This reaction typically uses oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of octanedial can yield octane-1,8-diol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Octanedial can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Primary amines, acidic or basic catalysts
Major Products
Oxidation: Octanoic acid
Reduction: Octane-1,8-diol
Condensation: Schiff bases
相似化合物的比较
Similar Compounds
Glutaraldehyde: Another dialdehyde with a shorter carbon chain (C5H8O2). It is commonly used as a disinfectant and fixative.
Hexanedial: A dialdehyde with a six-carbon chain (C6H10O2). It is used in organic synthesis and as a cross-linking agent.
Uniqueness of Octanedial
Octanedial’s longer carbon chain compared to glutaraldehyde and hexanedial provides it with unique properties, such as increased hydrophobicity and flexibility in chemical reactions. This makes it particularly useful in applications requiring longer carbon chains and specific reactivity profiles.
属性
IUPAC Name |
octanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYBSJSJUFUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213247 | |
| Record name | Octanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-54-0 | |
| Record name | Octanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanedial | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can octanedial derivatives act as disinfectants against Hepatitis B virus?
A1: Research suggests that 1,9-Nonanedial (NDL) and a 1:1 mixture of NDL and 2-Methyl-1, 8-octanedial (referred to as INDL) can reduce the antigenicity of Hepatitis B virus surface antigen (HBsAg). [] These dialdehydes, similar to glutaraldehyde, demonstrated a reduction in HBsAg titer in various forms, including cell culture medium, purified antigen-coated beads, and positive serum samples. This effect was not observed with formalin. Notably, NDL significantly reduced HBsAg titer in HBeAg positive sera within a short exposure time. These findings suggest that NDL and INDL could potentially be used as disinfectants against Hepatitis B virus. []
Q2: What is the role of Ru(PPh3)3Cl2 on active carbon in reactions involving 1,2-octanediol?
A2: Ru(PPh3)3Cl2 on active carbon acts as a catalyst in the oxidative cleavage of vicinal diols, such as 1,2-octanediol, to their corresponding aldehydes. [] This reaction utilizes dioxygen as the oxidant and typically occurs under mild heating conditions (e.g., 60°C). For example, 1,2-octanediol can be successfully converted to heptanal using this catalytic system, highlighting its utility in organic synthesis. []
Q3: How does the structure of cyclic alkenes influence the formation of dicarbonyl products during their reaction with OH radicals?
A3: The reactions of OH radicals with cyclic alkenes like cyclohexene, 1-methyl-1-cyclohexene, and cis-cyclooctene lead to the formation of dicarbonyl products, specifically 1,6-hexanedial, 6-oxo-heptanal, and 1,8-octanedial, respectively. [] These dicarbonyls are generated through the decomposition of cyclic 1,2-hydroxyalkoxy radicals formed as intermediates during the reaction. The study quantified these dicarbonyls as their corresponding dioximes. [] The molar yields of these dicarbonyl products are significantly high, indicating that this reaction pathway is a major route in the OH radical-initiated oxidation of these cyclic alkenes in the presence of NO. []
Q4: How are bis-desulfoglucosinolates synthesized using 1,8-octanedial?
A4: Bis-desulfoglucosinolates containing a variety of saccharidic moieties can be synthesized using 1,8-octanedial as a starting material. [] The synthesis involves two key steps: First, 1,8-octanedial is converted into its corresponding bis-hydroximoyl chloride. [] Second, this bis-hydroximoyl chloride is reacted with protected 1-thio-β-d-glycopyranoses, which incorporate the desired saccharidic moiety. [] The protecting groups on the sugar molecule are then removed to yield the final bis-desulfoglucosinolate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1618228.png)


![2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE](/img/structure/B1618232.png)









